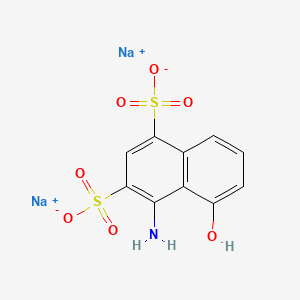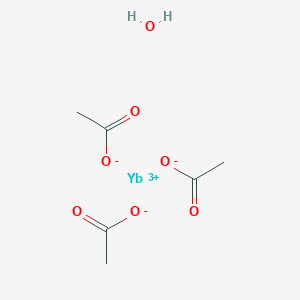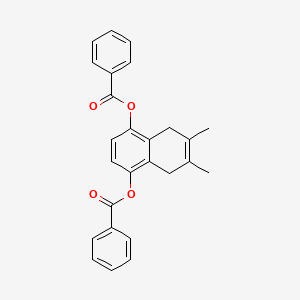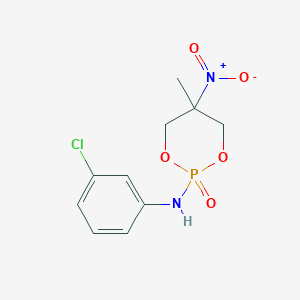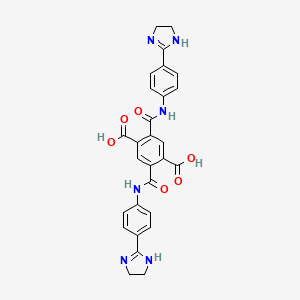![molecular formula C12H10N4 B12800462 Spiro[2.5]octane-1,1,2,2-tetracarbonitrile CAS No. 10432-36-7](/img/structure/B12800462.png)
Spiro[2.5]octane-1,1,2,2-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[2.5]octane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C12H10N4. It is characterized by a spirocyclic structure, which means that two rings share a single atom. This compound is notable for its four cyano groups attached to the spirocyclic framework, making it a tetracarbonitrile. The unique structure of this compound lends itself to various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing Spiro[2.5]octane-1,1,2,2-tetracarbonitrile involves the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile. This process is carried out in an undivided cell in alcohols with sodium bromide as a mediator. The reaction proceeds smoothly under mild conditions, resulting in the formation of the desired compound in yields ranging from 50% to 75% .
Industrial Production Methods
The industrial production of this compound typically involves large-scale electrochemical processes. These methods are advantageous due to their high yield, cost-effectiveness, and environmental friendliness. The use of non-corrosive reagents and the ease of product isolation make these processes attractive for industrial applications .
化学反応の分析
Types of Reactions
Spiro[2.5]octane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions with other compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium bromide, malononitrile, and various heterocyclic ketones. The reactions are typically carried out in alcohols under mild conditions .
Major Products Formed
The major products formed from the reactions of this compound include substituted spirocyclic compounds and various derivatives with potential pharmacological and physiological activities .
科学的研究の応用
Spiro[2.5]octane-1,1,2,2-tetracarbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecular structures.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antibiotic properties.
作用機序
The mechanism of action of Spiro[2.5]octane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and proteins. The compound’s rigid spirocyclic structure allows for specific spatial orientation of functional groups, facilitating target recognition. For example, 1,1,2,2-tetracyanosubstituted cyclopropanes, a class of compounds related to this compound, have been shown to inhibit regulators of G-protein signaling (RGS) proteins and suppress protein auto-splicing, which is applicable for the treatment of tuberculosis .
類似化合物との比較
Similar Compounds
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: This compound is synthesized by the interaction of tetracyanoethylene with 2-bromo-5,5-dimethyl-1,3-cyclohexanedione and exhibits similar reactivity and applications.
Spiro[2.5]octane-1,1-dicarbonitriles: These compounds share a similar spirocyclic structure but with fewer cyano groups, resulting in different chemical properties and applications.
Uniqueness
This compound is unique due to its four cyano groups, which provide a high degree of reactivity and versatility in chemical synthesis. Its rigid spirocyclic structure also contributes to its specificity in biological interactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
10432-36-7 |
|---|---|
分子式 |
C12H10N4 |
分子量 |
210.23 g/mol |
IUPAC名 |
spiro[2.5]octane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H10N4/c13-6-11(7-14)10(4-2-1-3-5-10)12(11,8-15)9-16/h1-5H2 |
InChIキー |
AGYLCLWDLHJTEA-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)C(C2(C#N)C#N)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


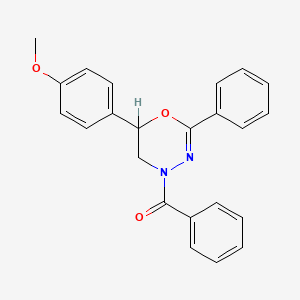
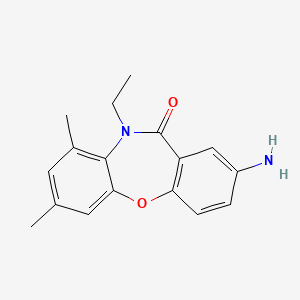
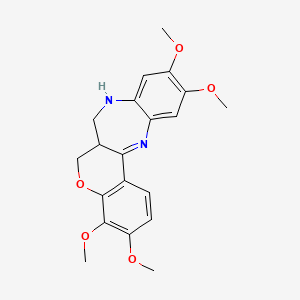
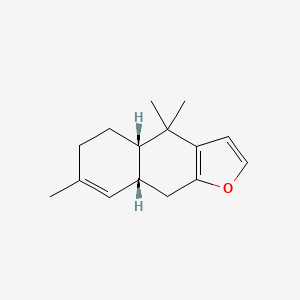
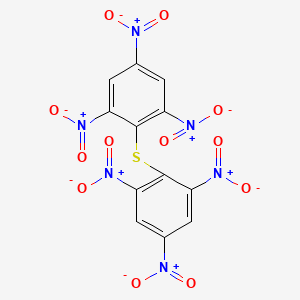
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
